4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Val-Ala-PAB-PNP is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the attachment of drugs to antibodies, allowing for targeted delivery and release of therapeutic agents within the body . It is known for its stability in human plasma and its ability to be cleaved by lysosomal proteolytic enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of the amino acids valine and alanine using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled with p-aminobenzyl alcohol (PAB) and p-nitrophenyl (PNP) groups under specific reaction conditions . The t-butyl protected carboxyl group can be deprotected under acidic conditions to form the free amine .
Industrial Production Methods
Industrial production of Boc-Val-Ala-PAB-PNP typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, which is crucial for its application in ADCs .
化学反応の分析
Types of Reactions
Boc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage by lysosomal proteolytic enzymes: The Val-Ala sequence is specifically cleaved by cathepsin B, releasing the attached drug within the target cell.
Deprotection reactions: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Ala sequence.
Mild acidic conditions: Used for the deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include the free drug and the cleaved linker components, which are released within the target cell .
科学的研究の応用
Boc-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are a class of targeted cancer therapies. These conjugates combine the specificity of antibodies with the cytotoxicity of drugs, allowing for targeted delivery of therapeutic agents to cancer cells . The compound’s stability and cleavability make it an essential component in the design of effective ADCs .
作用機序
The mechanism of action of Boc-Val-Ala-PAB-PNP involves its cleavage by lysosomal proteolytic enzymes, specifically cathepsin B. This enzyme recognizes and cleaves the Val-Ala sequence, releasing the attached drug within the target cell . The t-butyl protected carboxyl group can be deprotected under acidic conditions, further facilitating the release of the drug .
類似化合物との比較
Similar Compounds
Boc-Val-Ala-OH: Another cleavable ADC linker that is effectively cleaved by lysosomal proteolytic enzymes.
Val-Cit-PABC: A commonly used cleavable linker in ADCs, known for its stability and efficient drug release.
Uniqueness
Boc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it a valuable component in the design of ADCs, providing targeted delivery and controlled release of therapeutic agents .
特性
分子式 |
C27H34N4O9 |
---|---|
分子量 |
558.6 g/mol |
IUPAC名 |
[4-[2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H34N4O9/c1-16(2)22(30-25(34)40-27(4,5)6)24(33)28-17(3)23(32)29-19-9-7-18(8-10-19)15-38-26(35)39-21-13-11-20(12-14-21)31(36)37/h7-14,16-17,22H,15H2,1-6H3,(H,28,33)(H,29,32)(H,30,34) |
InChIキー |
PGJUTVVCCBCEIY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。